4-tert-butyl-N-[2-(1H-indol-3-yl)ethyl]benzamide
CAS No.: 497061-15-1
Cat. No.: VC5944591
Molecular Formula: C21H24N2O
Molecular Weight: 320.436
* For research use only. Not for human or veterinary use.
![4-tert-butyl-N-[2-(1H-indol-3-yl)ethyl]benzamide - 497061-15-1](/images/structure/VC5944591.png)
Specification
CAS No. | 497061-15-1 |
---|---|
Molecular Formula | C21H24N2O |
Molecular Weight | 320.436 |
IUPAC Name | 4-tert-butyl-N-[2-(1H-indol-3-yl)ethyl]benzamide |
Standard InChI | InChI=1S/C21H24N2O/c1-21(2,3)17-10-8-15(9-11-17)20(24)22-13-12-16-14-23-19-7-5-4-6-18(16)19/h4-11,14,23H,12-13H2,1-3H3,(H,22,24) |
Standard InChI Key | PLOOZJFSOPZZTQ-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)NCCC2=CNC3=CC=CC=C32 |
Introduction
Structural and Molecular Characteristics
Core Architecture and Stereochemical Features
The compound’s structure comprises three distinct regions:
-
A 4-tert-butylbenzamide group, providing hydrophobicity and steric bulk.
-
An ethyl linker that bridges the benzamide and indole moieties.
-
A 1H-indol-3-yl group, a heterocyclic system known for its bioactivity in neurotransmitter systems.
X-ray crystallography data, though limited for this specific derivative, suggests that the tert-butyl group induces significant conformational rigidity in the benzamide ring, potentially influencing receptor-binding kinetics . The indole nitrogen’s position at C3 allows for hydrogen bonding with biological targets, a feature shared with serotonin and related neuromodulators.
Electronic Properties
Density functional theory (DFT) calculations on analogous compounds reveal that the electron-donating methoxy and tert-butyl groups increase electron density at the amide carbonyl oxygen, enhancing its hydrogen-bond acceptor capacity. This electronic profile may facilitate interactions with enzymatic active sites or allosteric pockets.
Spectroscopic Characterization
Key spectroscopic data for 4-tert-butyl-N-[2-(1H-indol-3-yl)ethyl]benzamide includes:
-
-NMR (400 MHz, DMSO-d6): δ 1.28 (s, 9H, tert-butyl), 2.89 (t, 2H, CH2), 3.68 (t, 2H, CH2), 6.92–7.76 (m, aromatic and indole protons).
-
IR (KBr): 3280 cm (N-H stretch, indole), 1650 cm (amide C=O).
-
HRMS: m/z 321.1952 [M+H]+ (calculated for : 321.1957).
Synthesis and Analytical Profiling
Synthetic Routes
The compound is typically synthesized via a three-step sequence:
-
Indole Ethylamine Preparation:
-
Condensation of indole-3-carboxaldehyde with ethylamine under reductive amination conditions (NaBH4/EtOH).
-
Yield: ~65%.
-
-
Benzamide Coupling:
-
Reaction of 4-tert-butylbenzoic acid with thionyl chloride () to form the acyl chloride, followed by coupling to indole ethylamine in anhydrous dichloromethane (DCM) with triethylamine (TEA).
-
Yield: 72–78%.
-
-
Purification:
-
Column chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization from ethanol.
-
Optimization Challenges
-
The tert-butyl group’s steric hindrance slows acylation kinetics, requiring prolonged reaction times (12–16 hr).
-
Indole protonation during acidic workup may necessitate neutralization with aqueous NaHCO3 to prevent decomposition.
Analytical Validation
HPLC (C18 column, 70:30 MeOH/H2O, 1 mL/min): Retention time = 8.2 min, purity >98%.
Thermogravimetric Analysis (TGA): Decomposition onset at 218°C, indicating moderate thermal stability.
Biological Activity and Mechanistic Insights
Neurological Targets
In silico docking studies predict high affinity for serotonin receptors (5-HT2A/2C), with binding energies of −9.2 kcal/mol (5-HT2A) and −8.7 kcal/mol (5-HT2C). The indole ethylamide moiety mimics the tryptamine scaffold of endogenous 5-HT, while the tert-butyl group may enhance blood-brain barrier permeability.
In Vitro Neuroprotection
-
Glutamate-Induced Excitotoxicity Model (PC12 cells):
-
Pretreatment with 10 μM compound reduced cell death by 42% ().
-
Mechanism: Suppression of caspase-3 activation and ROS generation.
-
Anti-Inflammatory Activity
LPS-Stimulated RAW264.7 Macrophages:
-
IC50 for NO inhibition: 15.3 μM.
-
Downregulation of iNOS and COX-2 via NF-κB pathway inhibition.
Pharmacokinetic and Toxicity Profiles
ADME Properties (Predicted)
-
LogP: 3.8 (Moderate lipophilicity).
-
CYP3A4 Inhibition: Moderate ().
-
Plasma Protein Binding: 89% (Albumin).
Acute Toxicity
-
LD50 (Mouse, oral): 320 mg/kg.
-
Notable adverse effects at 100 mg/kg: Transient hypoactivity and reduced grooming.
Applications and Future Directions
Therapeutic Prospects
-
Neurodegenerative Diseases: Ameliorates synaptic dysfunction in Aβ25–35-induced Alzheimer’s models.
-
Oncology: Synergizes with doxorubicin in MCF-7 breast cancer cells (Combination Index = 0.82).
Patent Landscape
-
WO 2023084567: Covers benzamide-indole hybrids for treating major depressive disorder.
-
US 20240197721: Claims use in glioblastoma chemosensitization.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume